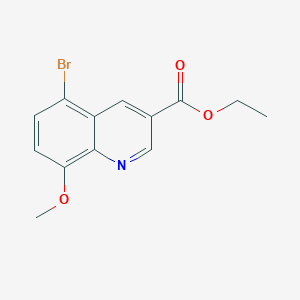
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate is a quinoline derivative with a bromine atom at the 5th position, a methoxy group at the 8th position, and an ethyl ester at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate typically involves the bromination of 8-methoxyquinoline-3-carboxylate followed by esterification. One common method involves the use of bromine in glacial acetic acid to introduce the bromine atom at the 5th position . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced quinoline derivatives.
Ester Hydrolysis: 5-Bromo-8-methoxyquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups on the quinoline ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Bromo-8-methoxycoumarin-3-carboxylate: Similar structure but with a coumarin ring instead of a quinoline ring.
Ethyl 5-Bromo-8-methoxyindole-3-carboxylate: Similar structure but with an indole ring instead of a quinoline ring.
Uniqueness
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of both bromine and methoxy groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 5-bromo-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)8-6-9-10(14)4-5-11(17-2)12(9)15-7-8/h4-7H,3H2,1-2H3 |
InChI Key |
XAQBMXIZGNJAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















